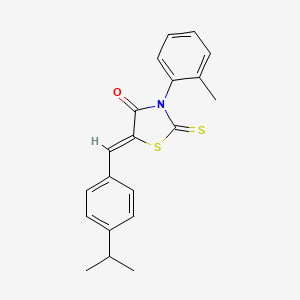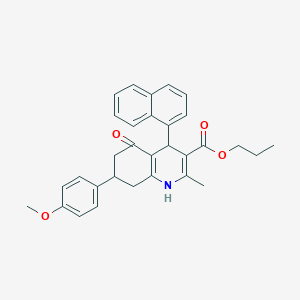![molecular formula C14H15BrN4O2 B5197537 N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5197537.png)
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, also known as BIM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIM-1 is a small molecule inhibitor of the oncogenic protein BCL-2, which is overexpressed in various types of cancer cells.
作用機序
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide binds to the BH3 domain of BCL-2 and disrupts its interaction with pro-apoptotic proteins, such as BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide also sensitizes cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It also inhibits tumor growth and metastasis in animal models. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
For N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide research include the development of more efficient synthesis methods, optimization of its pharmacokinetics and pharmacodynamics, and the investigation of its potential applications in combination therapy with other chemotherapeutic agents. The use of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases, is also an area of interest for future research.
In conclusion, N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a promising small molecule inhibitor of BCL-2 that has shown potential in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide and its applications in various diseases.
合成法
The synthesis of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves a multi-step process that includes the reaction of 4-bromobenzaldehyde with 3-(1H-imidazol-1-yl)propylamine to form an intermediate product, which is then reacted with ethylenediamine to produce the final product. The purity and yield of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide can be optimized by using different reaction conditions and purification methods.
科学的研究の応用
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. BCL-2 is an anti-apoptotic protein that plays a critical role in the survival of cancer cells. Inhibition of BCL-2 by N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide induces apoptosis in cancer cells, leading to their death. N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide has been shown to be effective against various types of cancer cells, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
N'-(4-bromophenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c15-11-2-4-12(5-3-11)18-14(21)13(20)17-6-1-8-19-9-7-16-10-19/h2-5,7,9-10H,1,6,8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUOUDGBSYBZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]phosphonate](/img/structure/B5197460.png)

![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5197472.png)
![2-fluoro-N-{3-[4-(3-methyl-4-pyridinyl)-1-piperazinyl]-3-oxopropyl}benzamide trifluoroacetate](/img/structure/B5197480.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5197484.png)
![1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
![7-bromo-2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5197491.png)
![(2S)-1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-isopropyl-4-methylpiperazine](/img/structure/B5197494.png)



![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5197526.png)
![6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5197530.png)
![N-[3-(4-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5197538.png)